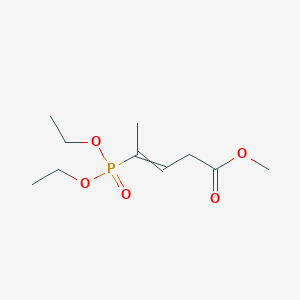
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization or column chromatography to achieve high purity.
Quality Control: Ensuring the product meets the required specifications through analytical techniques like NMR and HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.
Oxidation: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications, including drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (2-Bromophenyl)(4-fluorophenyl)methanone
Uniqueness
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is unique due to its specific combination of halogen atoms and the carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications. The presence of bromine, fluorine, and chlorine atoms allows for diverse chemical modifications, enhancing its versatility in synthetic chemistry.
Propriétés
Numéro CAS |
917899-69-5 |
|---|---|
Formule moléculaire |
C13H7BrClFO |
Poids moléculaire |
313.55 g/mol |
Nom IUPAC |
(4-bromo-2-fluorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H |
Clé InChI |
HKDDBMJLLJNLMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)

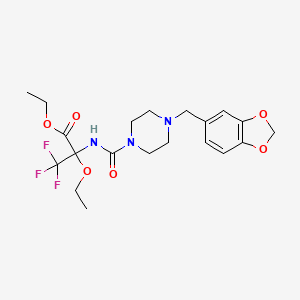
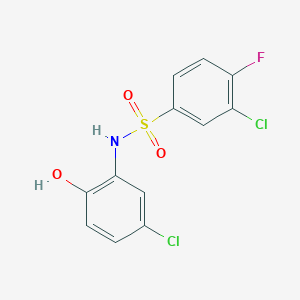
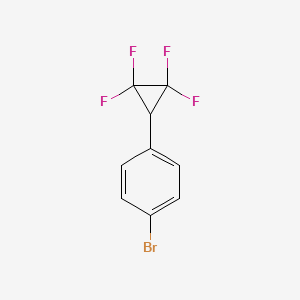
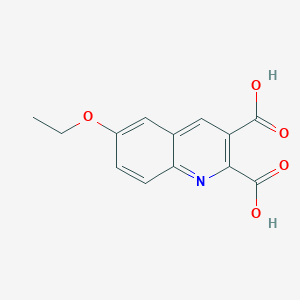
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
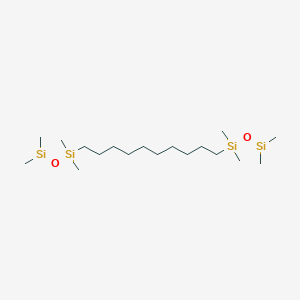
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
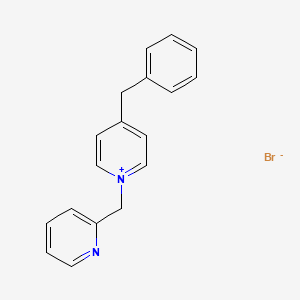
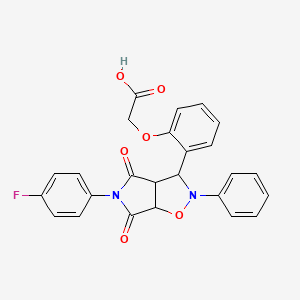
methanone](/img/structure/B12624271.png)
